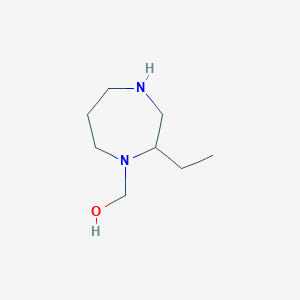

(2-Ethyl-1,4-diazepan-1-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

1160245-67-9 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(2-ethyl-1,4-diazepan-1-yl)methanol |

InChI |

InChI=1S/C8H18N2O/c1-2-8-6-9-4-3-5-10(8)7-11/h8-9,11H,2-7H2,1H3 |

InChI Key |

PLZUGWABZWSKMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCCCN1CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 1,4 Diazepan 1 Yl Methanol and Analogous 1,4 Diazepanes

Strategies for 1,4-Diazepane Ring Construction

The construction of the seven-membered 1,4-diazepane ring is a challenging yet crucial step. Contemporary organic synthesis has produced several elegant and efficient methods to achieve this, moving beyond traditional multi-step sequences. These include multicomponent reactions, domino processes, and rearrangement reactions, which allow for the rapid assembly of complex molecular architectures from simple precursors.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular diversity. researchgate.net This approach is particularly valuable for creating libraries of compounds for drug discovery and is well-suited for the synthesis of heterocyclic systems like 1,4-diazepanes. acs.orgnih.gov

A noteworthy MCR for the synthesis of 1,4-diazepane derivatives involves the one-pot reaction of 1,3-dicarbonyl compounds, 1,2-diamines, and aromatic aldehydes. nih.govrsc.org This method offers a direct and stereoselective route to polysubstituted 1,4-diazepanes. rsc.org The reaction proceeds via a cyclodehydration mechanism and has been shown to be effective under various conditions, including a user-friendly solvent- and catalyst-free procedure, which enhances its applicability and environmental friendliness. nih.govrsc.org

The versatility of this reaction allows for the use of different substituted 1,2-diamines and aromatic aldehydes, leading to a diverse range of 1,4-diazepane products. The stereoselectivity of the reaction is a key feature, providing control over the spatial arrangement of substituents on the diazepane ring. rsc.org

Table 1: Examples of 1,4-Diazepane Synthesis via Three-Component Reaction This table is representative of the types of products that can be generated through this methodology, as described in the cited literature.

| 1,3-Dicarbonyl | 1,2-Diamine | Aldehyde | Resulting Product Class |

| Acetylacetone | Ethylenediamine (B42938) | Benzaldehyde | 5,7-Dimethyl-2-phenyl-2,3-dihydro-1H-1,4-diazepine |

| Dimedone | 1,2-Propanediamine | 4-Chlorobenzaldehyde | 7,7-Dimethyl-2-(4-chlorophenyl)-5-methyl-2,3,6,7-tetrahydro-1H-1,4-diazepine |

| Ethyl Acetoacetate | Cyclohexane-1,2-diamine | 4-Nitrobenzaldehyde | Ethyl 7-(4-nitrophenyl)-2,3,4,5,6,7-hexahydro-1H-1,4-diazepine-5-carboxylate |

Domino reactions, also known as cascade reactions, are processes involving at least two consecutive transformations where the subsequent reaction is a result of functionality formed in the previous step. acs.org These processes are highly sought after in modern synthesis for their efficiency, as they allow for the formation of multiple chemical bonds in a single, one-pot operation, often without the need to isolate intermediates. acs.org This approach minimizes waste and reduces the number of synthetic steps required. nih.gov

A powerful domino process for the synthesis of 1,4-diazepanes involves the in situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization. acs.orgnih.govresearchgate.net This key event allows for the construction of the diazepane ring from simple, acyclic precursors in a highly atom- and step-economical manner. acs.orgresearchgate.net The aza-Nazarov reagent, an analogue of the classic Nazarov reagent used in cyclopentenone synthesis, is generated directly in the reaction mixture, avoiding the need to prepare and handle these often unstable intermediates separately. acs.org

This domino reaction is effectively realized using readily available starting materials: 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.orgacs.orgnih.gov The reaction between these precursors can often be performed under solvent-free conditions, further enhancing its green credentials. researchgate.net Simply mixing an ethylenediamine derivative with an alkyl 3-oxohex-5-enoate at room temperature can lead to the formation of the corresponding 1,4-diazepane in good to excellent yields. acs.org The reaction is versatile, accommodating various substituted ethylenediamines, including cyclic diamines like cyclohexane-1,2-diamine. acs.org This methodology provides a direct route to 1,4-diazepanes that contain a synthetically useful β-enaminoester functional group embedded in their structure. acs.org

Table 2: Scope of the Domino Synthesis of 1,4-Diazepanes Data synthesized from findings reported in the referenced literature. acs.org

| 1,2-Diamine | Alkyl 3-Oxohex-5-enoate | Reaction Time | Yield |

| Ethylenediamine | Methyl 3-oxohex-5-enoate | 30 min | Good-Excellent |

| Ethylenediamine | Ethyl 3-oxohex-5-enoate | 30 min | Good-Excellent |

| N,N'-Dimethylethylenediamine | Methyl 3-oxohex-5-enoate | 5 h | Good-Excellent |

| N,N'-Dimethylethylenediamine | Ethyl 3-oxohex-5-enoate | 5 h | Good-Excellent |

The Schmidt rearrangement is a classic ring-expansion reaction that converts cyclic ketones into larger ring lactams using hydrazoic acid. acs.org This transformation has proven to be a valuable tool for the synthesis of seven-membered heterocyclic systems, including 1,4-diazepanes. nih.gov Specifically, it has been successfully applied to the synthesis of bridged 1,4-diazepane derivatives. researchgate.netenamine.net These bridged systems, such as diazabicyclo[n.3.2]alkanes, are conformationally restricted scaffolds of significant interest in drug design. acs.orgenamine.net

The reaction typically involves treating a suitable cyclic ketone precursor, such as an N-alkyl-4-piperidone, with hydrazoic acid (often generated in situ from sodium azide) to induce ring expansion via nitrogen insertion. acs.orgresearchgate.net This method provides a direct, single-step route to the expanded lactam ring. acs.org A series of bridged 1,4-diazepanes, selectively protected at one nitrogen atom, have been prepared using this methodology, highlighting its utility for creating versatile building blocks for medicinal chemistry. researchgate.netenamine.net

Application of Saturated Nitrogen Heterocycle (SnAP) Reagents

A significant development in the synthesis of medium-ring saturated N-heterocycles is the use of Saturated Nitrogen Heterocycle (SnAP) reagents. nih.gov The SnAP (Tin Amino Protocol) reagent approach facilitates the transformation of readily available aldehydes into diverse N-heterocycles, including diazepanes, in a single synthetic operation. researchgate.netethz.ch This method provides a powerful alternative to traditional metal-catalyzed cross-coupling reactions. ethz.ch

SnAP reagents are air- and moisture-stable, and can be prepared on a multigram scale from inexpensive starting materials through simple reaction sequences. nih.govresearchgate.net The process involves the condensation of a SnAP reagent with an aryl, heteroaryl, or aliphatic aldehyde to form an imine, which then undergoes a copper-mediated cyclization. ethz.ch This methodology is characterized by its mild, room-temperature reaction conditions and broad substrate scope, tolerating a wide variety of functional groups. researchgate.netethz.ch The development of these reagents has expanded the toolkit for creating mono-, di-, and trisubstituted saturated N-heterocycles. ethz.ch

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation for Stereodefined Gem-Disubstituted 1,4-Diazepanones

A highly effective method for constructing enantioenriched gem-disubstituted 1,4-diazepanones involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of 1,4-diazepan-5-ones. nih.govacs.org This reaction creates quaternary stereocenters, which are challenging synthetic targets, with high efficiency and stereoselectivity. nih.govcaltech.edu

The reaction proceeds smoothly to yield gem-disubstituted diazepanone heterocycles with diverse functional groups in excellent yields (up to >99%) and high enantiomeric excess (up to 95% ee). nih.govacs.org Several factors are crucial for achieving high enantioselectivity. The use of a nonpolar solvent, such as methylcyclohexane, and the specific chiral ligand (S)-(CF₃)₃-t-BuPHOX have been identified as key to the success of this transformation. nih.gov Additionally, for some substrates, employing an electron-rich p-anisoyl protecting group on the lactam nitrogen was found to improve the enantioselectivity of the reaction. nih.gov This methodology has been successfully applied to a range of substrates, demonstrating its functional group tolerance. nih.gov

| Substrate (Allyl Ester) | Product (gem-Disubstituted Diazepanone) | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Allyl 1-Boc-5-oxo-1,4-diazepane-2-carboxylate | 2-Allyl-1-Boc-1,4-diazepan-5-one | >99 | 85 |

| Allyl 1-benzoyl-5-oxo-1,4-diazepane-2-carboxylate | 2-Allyl-1-benzoyl-1,4-diazepan-5-one | >99 | 90 |

| Allyl 1-(p-anisoyl)-5-oxo-1,4-diazepane-2-carboxylate | 2-Allyl-1-(p-anisoyl)-1,4-diazepan-5-one | 96 | 95 |

| Allyl 1-Boc-2-benzyl-5-oxo-1,4-diazepane-2-carboxylate | 2-Allyl-1-Boc-2-benzyl-1,4-diazepan-5-one | 82 | 83 |

Stereoselective Synthesis of Chiral 1,4-Diazepane Derivatives

The demand for enantiomerically pure 1,4-diazepane derivatives has spurred the development of various stereoselective synthetic strategies. rsc.orghsppharma.com

Asymmetric Reductive Amination Methodologies

Asymmetric reductive amination represents one of the most direct and efficient methods for producing chiral amines. nih.gov A notable application in the synthesis of the chiral 1,4-diazepane core is the intramolecular asymmetric reductive amination of an aminoketone. mdpi.com This transformation can be mediated by a ruthenium-based transfer hydrogenation catalyst. Specifically, a variant of Noyori's (S,S)-RuCl(p-cymene)ArSO₂DPEN catalyst has been employed on a scale exceeding 100 kg to produce the (R)-enantiomer of a 1,4-diazepane precursor in 97% yield and with 94.5% enantiomeric excess. mdpi.com This demonstrates the industrial viability of transition-metal catalysis for accessing these important chiral building blocks. mdpi.com

Enzymatic Intramolecular Asymmetric Reductive Amination Utilizing Imine Reductases (IREDs)

A greener and highly selective alternative to metal catalysis is the use of enzymes. hsppharma.com An enzymatic intramolecular asymmetric reductive amination has been successfully developed for the synthesis of chiral 1,4-diazepanes using imine reductases (IREDs). acs.orgresearchgate.net IREDs are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity. rsc.orgnih.gov This biocatalytic approach offers an effective method for constructing chiral 1,4-diazepanes that are of pharmaceutical importance. acs.orgdiva-portal.org

A key step in developing a biocatalytic process is the identification of suitable enzymes. nih.gov Through the screening of an imine reductase library, several enantiocomplementary IREDs were identified that can synthesize either the (R)- or (S)-enantiomer of a target 1,4-diazepane with high enantioselectivity. hsppharma.comacs.org For the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, two particularly effective enzymes were discovered. acs.orgresearchgate.netdiva-portal.org The (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) both produced their respective enantiomers with greater than 99% enantiomeric excess. hsppharma.com

| Enzyme | Source Organism | Product Enantiomer | Catalytic Efficiency (s⁻¹ mM⁻¹) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| IR1 (Wild-Type) | Leishmania major | (R) | 0.027 | >99 |

| IR25 | Micromonospora echinaurantiaca | (S) | 0.962 | >99 |

To enhance the utility of the identified enzymes for practical applications, protein engineering techniques are often employed. acs.org The catalytic efficiency of the (R)-selective IRED from Leishmania major (IR1) was initially modest. acs.orgresearchgate.netdiva-portal.org To improve its performance, saturation mutagenesis and iterative combinatorial mutagenesis were used, leading to the identification of the double mutant Y194F/D232H. acs.orgresearchgate.netdiva-portal.org This engineered enzyme exhibited a remarkable 61-fold increase in catalytic efficiency compared to the wild-type enzyme. hsppharma.comacs.orgdiva-portal.org Molecular dynamics simulations and density functional calculations provided insights into the molecular basis for this enhanced activity. acs.orgresearchgate.net The engineered mutant Y194F/D232H, along with the naturally efficient IR25, was successfully used to synthesize a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93% to >99%). acs.orgdiva-portal.org

Mitsunobu Reaction in Chiral 1,4-Diazepane Construction

The Mitsunobu reaction, a powerful tool in organic synthesis for the conversion of alcohols to a variety of functional groups, has been effectively employed in the construction of chiral 1,4-diazepane rings. researchgate.netorganic-chemistry.orgnih.gov A notable variation, the Fukuyama-Mitsunobu reaction, has proven particularly useful for intramolecular cyclization to form the diazepane core.

A practical, multi-kilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115, has been developed utilizing an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. thieme-connect.comresearchgate.netconsensus.app This process starts from commercially available (S)- or (R)-2-aminopropan-1-ol, demonstrating its utility for creating enantiomerically pure products. thieme-connect.comresearchgate.netconsensus.app The protocol involves the aminolysis of nosylamide-activated aziridines with ω-amino alcohols, followed by the Fukuyama-Mitsunobu cyclization, which proceeds under mild conditions with short reaction times to yield optically pure N-Boc or N-Ns protected piperazines, diazepanes, and diazocanes. nih.govresearchgate.net

The development of a laboratory and practical synthesis of Suvorexant, a dual orexin (B13118510) inhibitor, also highlights the utility of the intramolecular Mitsunobu cyclization. researchgate.net This key reaction step proceeds smoothly to provide the core seven-membered ring, offering an alternative practical synthesis that avoids chiral-HPLC separation and enzymatic reactions. researchgate.net

Control of Enantiomeric Excess in Synthesized 1,4-Diazepane Scaffolds

Achieving high enantiomeric excess (ee) is critical in the synthesis of chiral pharmaceuticals. For 1,4-diazepane scaffolds, several strategies have been developed to control stereochemistry effectively.

Palladium-catalyzed decarboxylative asymmetric allylic alkylation represents a promising method for synthesizing enantioenriched gem-disubstituted diazepane derivatives. nih.gov This method has been used to produce gem-disubstituted diazepanone heterocycles in high yields (up to >99%) and excellent enantioselectivities (up to 95% ee). nih.gov The use of an electron-rich p-anisoyl lactam protecting group and a nonpolar solvent were found to be crucial for achieving high enantioselectivity. nih.gov

Biocatalytic methods have also emerged as powerful tools for controlling enantiomeric excess. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes, achieving high enantioselectivity. acs.orgdiva-portal.orgresearchgate.net For instance, in the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, enantiocomplementary imine reductases (IREDs) were identified that provided high enantiomeric excess. acs.orgdiva-portal.orgresearchgate.net Specifically, the (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were utilized. acs.orgdiva-portal.org Further enhancement of catalytic efficiency was achieved through protein engineering, where a double mutant of IR1 (Y194F/D232H) exhibited a 61-fold increase in catalytic efficiency. acs.orgdiva-portal.orgresearchgate.net This engineered enzyme, along with IR25, was successfully applied to a range of substituted 1,4-diazepanes, yielding products with high enantiomeric excess (93 – >99%). acs.orgdiva-portal.orgresearchgate.net

Chiral analysis by mass spectrometry is a valuable technique for determining enantiomeric excess. nih.gov This is typically achieved by introducing a chiral selector to form diastereomers with the analyte enantiomers and then comparing their behavior in the mass spectrometer. nih.gov

Green Chemistry Principles in 1,4-Diazepane Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of 1,4-diazepanes, significant progress has been made in developing solvent-free reaction conditions and implementing biocatalytic strategies.

Development of Solvent-Free Reaction Conditions

Solvent-free multicomponent reactions (MCRs) offer an efficient and environmentally friendly approach to the synthesis of complex molecules like 1,4-diazepanes. A user-friendly, solvent- and catalyst-free procedure has been described for the direct stereoselective synthesis of 1,4-diazepane derivatives from 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes. rsc.orgnih.gov This method is experimentally simple, uses readily available starting materials, and produces water as the only byproduct, leading to a high increase in molecular complexity and diversity. researchgate.net

Another solvent-free method involves a four- and five-molecule cascade reaction of substituted anilines, 4-hydroxychromen-2-one, and acetone (B3395972) to synthesize spiro[benzo[b] researchgate.netrsc.orgdiazepine-2,2′-pyrano[3,2-c]chromen]-5′-ones under mild and catalyst-free conditions. nih.gov These reactions exhibit broad substrate tolerance and excellent site-selectivity, making them valuable for the green synthesis of bioactive compounds. nih.gov

Implementation of Biocatalytic Strategies as Sustainable Alternatives

Biocatalysis offers a highly sustainable alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. The use of enzymes like amine transaminases (ATAs) and imine reductases (IREDs) has become a cornerstone of green chiral amine synthesis. researchgate.netrsc.orgmanchester.ac.ukworktribe.com

As mentioned previously, IRED-catalyzed intramolecular asymmetric reductive amination is an effective method for constructing chiral 1,4-diazepanes. acs.orgdiva-portal.orgresearchgate.net This biocatalytic approach is considered a green and efficient route as it avoids the use of expensive and toxic transition metal catalysts. researchgate.net The high enantioselectivity and catalytic efficiency of engineered IREDs make this a commercially valuable method. researchgate.net

Amine transaminases are also crucial biocatalysts for producing chiral primary amines with excellent enantioselectivity under mild conditions. rsc.org While challenges such as limited substrate scope and unfavorable reaction equilibria exist, significant progress has been made in overcoming these limitations through enzyme engineering and the design of effective equilibrium-shifting methodologies. worktribe.com

The development of these biocatalytic strategies is a significant step towards more sustainable pharmaceutical manufacturing, reducing the reliance on hazardous reagents and minimizing waste generation. researchgate.netmanchester.ac.uk

Chemical Reactivity and Derivatization Strategies for 2 Ethyl 1,4 Diazepan 1 Yl Methanol and Analogues

Nucleophilic Reactivity of the Primary Alcohol Moiety

The primary alcohol group in (2-Ethyl-1,4-diazepan-1-yl)methanol is a key site for nucleophilic reactions. As a nucleophile, the hydroxyl group can attack various electrophilic species, leading to the formation of esters, ethers, and other derivatives. The reactivity of the alcohol can be enhanced by converting the hydroxyl group into a better leaving group. youtube.comlibretexts.org

Key transformations involving the primary alcohol moiety include:

Esterification: Alcohols react with carboxylic acids, acid chlorides, and acid anhydrides to form esters. ksu.edu.sa This reaction is typically acid-catalyzed and proceeds via nucleophilic acyl substitution. ksu.edu.sa For instance, the acetylation of an alcohol with an acid chloride can introduce an acetyl group.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halide (Cl, Br, I) through reaction with hydrogen halides (HX) or other halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.orgksu.edu.sa The reaction with HX is acid-promoted; the acid protonates the hydroxyl group to form an alkyloxonium ion, which is a good leaving group. libretexts.org Primary alcohols typically react via an Sₙ2 mechanism. libretexts.org

Oxidation: Primary alcohols can be oxidized to form aldehydes or further to carboxylic acids, depending on the oxidizing agent used. ksu.edu.sasolubilityofthings.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are used to stop the oxidation at the aldehyde stage. ksu.edu.sa

Solid-Phase Synthesis: Primary alcohols can be attached to a solid support, such as a trityl resin, via their nucleophilic character. researchgate.net This is particularly useful for constructing libraries of compounds where the alcohol serves as an anchor point for further diversification. researchgate.net A protocol involving aminolysis of aziridines with ω-amino alcohols followed by cyclization has been used to create diazepane derivatives. researchgate.net

A study on pyrimidine (B1678525) derivatives synthesized (1-(7-Benzyl-2-(4-methyl-1,4-diazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)methanol, an analogue containing a primary alcohol, highlighting the importance of this functional group in complex heterocyclic systems. mdpi.com

Table 1: Representative Reactions of the Primary Alcohol Moiety

| Reaction Type | Reagents | Product Functional Group | Mechanism | Reference(s) |

| Esterification | Carboxylic Acid, Acid Chloride, or Anhydride | Ester | Nucleophilic Acyl Substitution | ksu.edu.sa |

| Halogenation | HX, SOCl₂, PBr₃ | Alkyl Halide | Sₙ2 (for primary alcohols) | libretexts.org |

| Oxidation (to Aldehyde) | Pyridinium Chlorochromate (PCC) | Aldehyde | Oxidation | ksu.edu.sa |

| Oxidation (to Carboxylic Acid) | KMnO₄ | Carboxylic Acid | Oxidation | ksu.edu.sa |

| Resin Loading | Trityl Bromide Linker | Ether (Resin-bound) | Nucleophilic Substitution | researchgate.net |

Functional Group Interconversions on the Diazepane Ring and its Substituents

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. fiveable.menumberanalytics.com For diazepane analogues, FGI allows for the modification of substituents on the ring and the manipulation of the nitrogen atoms' protecting groups, which is crucial for subsequent synthetic steps.

Removal of Protecting Groups: The nitrogen atoms of the diazepane ring are often protected during synthesis. For example, tosyl (Ts) and nosyl (Ns) groups are common protecting groups for amines. The nosyl group on a 1,4-diazepane can be removed under basic conditions using a nucleophile like PhSH, while the tosyl group can be cleaved with strong acid. d-nb.info The ease of removing these groups is valuable as it permits the introduction of other functionalities on the nitrogen atoms. d-nb.info

Reduction of Amides (Lactams): The diazepane scaffold can be synthesized or modified from a lactam precursor (a cyclic amide). For example, a 1,4-diazepan-5-one (B1224613) can be reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding diazepane with a free secondary amine. nih.gov

Conversion of Alcohols to Halides: As a general FGI, alcohols can be converted to alkyl halides, which are excellent substrates for nucleophilic substitution reactions. vanderbilt.edu For example, treatment with tosyl chloride followed by lithium bromide can convert an alcohol to a bromide. ub.edu This strategy could be applied to substituents on the diazepane ring.

Reductive Amination: Reductive amination is a powerful method for forming C-N bonds. In the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, a one-pot synthesis involves an initial carbonyl-amine condensation followed by reductive amination with sodium borohydride, leading to trialkylated products. nih.gov

Table 2: Examples of Functional Group Interconversions in Diazepane Synthesis

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Purpose | Reference(s) |

| Nosyl-protected Amine | PhSH, Cs₂CO₃ | Free Amine | Deprotection for further functionalization | d-nb.info |

| Tosyl-protected Amine | MeSO₃H, TFA, Thioanisole | Free Amine | Deprotection for further functionalization | d-nb.info |

| Lactam (Amide) | LiAlH₄ | Amine | Ring modification | nih.gov |

| Amine | Boc₂O | Boc-protected Amine | Protection for selective reaction | mdpi.comgoogle.com |

Stereoselective Functionalization and Transformations

The development of asymmetric methods for synthesizing stereochemically complex diazepanes is crucial, as the presence of chiral centers in drug molecules is correlated with greater clinical success. nih.gov

Asymmetric Allylic Alkylation: Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully applied to 1,4-diazepan-5-ones. nih.gov This reaction creates gem-disubstituted diazepanone heterocycles, including those with all-carbon quaternary stereocenters, in high yield and enantioselectivity (up to 95% ee). nih.gov The success of this method often relies on an electron-rich p-anisoyl protecting group on the lactam and the use of a nonpolar solvent. nih.gov This methodology was used to synthesize an analogue of the drug suvorexant. nih.gov

Enzymatic Reductive Amination: A biocatalytic approach using imine reductases (IREDs) has been developed for the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes. acs.org Enantiocomplementary IREDs were identified to synthesize both (R)- and (S)-enantiomers of a diazepane derivative with high enantiomeric excess (>99%). acs.org

Substrate-Controlled Stereoselectivity: In some cases, a pre-existing chiral center on the diazepane ring can direct the stereochemical outcome of subsequent reactions. For example, the intramolecular reductive amination to form a 1,4-diazepane-2-one was found to be selectively controlled by the chiral center at the 3-position, resulting in a single diastereomer. doi.org

Asymmetric Hydrofunctionalization: Rhodium-catalyzed asymmetric hydroamination of allenes has been used to synthesize 3-vinyl-1,4-benzo[e]diazepines with excellent enantioselectivities. acs.org The choice of chiral ligand, such as (R)-DTBM-Garphos, was critical to achieving high enantiomeric ratios (95:5 er). acs.org

Table 3: Stereoselective Methods for Diazepane Synthesis

| Reaction Type | Catalyst/Enzyme | Substrate | Key Feature | Reference(s) |

| Asymmetric Allylic Alkylation | Palladium complex | 1,4-Diazepan-5-one | Creates quaternary stereocenters with high ee | nih.gov |

| Asymmetric Reductive Amination | Imine Reductase (IRED) | Aminoketone | Provides access to both (R) and (S) enantiomers | acs.org |

| Diastereoselective Reductive Amination | N/A (Substrate control) | Linear amino ketone with chiral center | Existing stereocenter directs ring closure | doi.org |

| Asymmetric Hydroamination | Rhodium/(R)-DTBM-Garphos | Allenyl aniline | Creates chiral 3-vinyl-1,4-benzodiazepines | acs.org |

Heteroatom Alkylation and Acylation at Nitrogen Centers within the Diazepane Ring

The secondary and tertiary amine nitrogens of the diazepane ring are nucleophilic centers that readily undergo alkylation and acylation. These reactions are fundamental for building molecular complexity and are frequently used in the synthesis of pharmaceutical agents.

N-Alkylation: The secondary amine of a diazepane can be alkylated under various conditions. For instance, 1,4-diazepane can be N-alkylated with iodoethane (B44018) in the presence of a base like triethylamine. escholarship.org In the synthesis of complex chelators, 1,4-diazepane-6-amine was tri-alkylated with alkoxy-hydroxybenzaldehydes via reductive amination. nih.gov Regioselective N-alkylation can also be achieved, as demonstrated in the synthesis of fused tetrahydro-1,4-diazepinones where alkylation occurs preferentially at one of the two pyrazole (B372694) nitrogens before cyclization. mdpi.com

N-Acylation: Acylation of the diazepane nitrogens is a common step in derivatization. N-Acylation of 1,4-diazepan-5-ones with acyl chlorides is a key step in accessing diverse analogues. nih.gov Similarly, the cyclic amines of 1,4-diazepane-2-ones can be acylated with carboxylic acids using coupling agents like diisopropylcarbodiimide (DICD). doi.org In a synthetic route towards the drug suvorexant, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is N-acylated with a benzoic acid derivative. google.com The reaction of iminophosphoranes with acylating reagents like acyl chlorides or the Vilsmeier reagent can lead to dibenzo[b,e] d-nb.infodaneshyari.comdiazepines. arkat-usa.org

Table 4: Alkylation and Acylation Reactions at Diazepane Nitrogen Centers

| Reaction | Reagent Type | Example Reagent(s) | Resulting Moiety | Reference(s) |

| N-Alkylation | Alkyl Halide | Iodoethane | N-Ethyl | escholarship.org |

| Reductive Amination | Aldehyde + Reducing Agent | 4-Alkoxy-2-hydroxybenzaldehyde, NaBH₄ | N-Hydroxybenzyl | nih.gov |

| N-Acylation | Acyl Chloride | Benzoyl chloride derivative | N-Benzoyl | nih.gov |

| N-Acylation | Carboxylic Acid + Coupling Agent | Carboxylic acid, DICD | N-Acyl | doi.org |

Applications in Advanced Chemical Research and Materials Science

Scaffolds in Catalysis

Organic Catalysis and Organocatalytic Transformations

Chiral 1,4-diazepanes are valuable in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a product. researchgate.net The ethyl group at the 2-position of (2-Ethyl-1,4-diazepan-1-yl)methanol introduces a stereocenter, which, when resolved into its individual enantiomers, can be exploited to direct the stereochemical outcome of a reaction. The hydroxyl group can be further functionalized to tune the catalyst's solubility, steric hindrance, and electronic properties, or to immobilize it on a solid support for easier separation and recycling. researchgate.net For instance, derivatives of 1,4-diazepanes have been investigated for their catalytic efficiency in reactions such as Michael additions and aldol (B89426) reactions.

While specific research on the direct use of this compound as a primary organocatalyst is not extensively documented, its structural motifs are present in more complex catalytic systems. The combination of a chiral backbone and a modifiable functional group makes it an attractive starting point for the rational design of novel organocatalysts.

Development of Chemical Probes and Research Tools (e.g., PET Ligand Candidates for Receptor Research)

Chemical probes are essential tools for visualizing and studying biological processes in living systems. Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiolabeled molecules (PET ligands) to map the distribution and density of specific targets, such as receptors in the brain. The 1,4-diazepane scaffold has emerged as a privileged structure in the design of PET ligands due to its ability to form stable complexes and adopt conformations that can bind with high affinity and selectivity to biological targets.

Derivatives of 1,4-diazepane have been successfully developed as PET ligand candidates for various receptors, including orexin (B13118510) receptors (OXR) and for imaging alpha-synuclein (B15492655) fibrils, which are implicated in neurodegenerative diseases like Multiple System Atrophy (MSA). nih.govnih.govchemrxiv.org In the synthesis of these advanced molecules, a 1,4-diazepane derivative often serves as a central building block, which is then elaborated with other chemical groups to achieve the desired pharmacological profile.

For example, research into orexin receptor antagonists has utilized tert-butyl 1,4-diazepane-1-carboxylate as a starting material for multi-step syntheses of potent and selective ligands. nih.govchemrxiv.org Similarly, a 1,4-diazepane analog was found to exhibit significant inhibition of radioligand binding in the development of a PET tracer for alpha-synuclein. nih.gov The this compound structure provides a foundation that can be chemically modified, for instance, by attaching aromatic or heteroaromatic systems to the nitrogen atoms, to generate novel PET ligand candidates. The ethyl group can influence the lipophilicity and metabolic stability of the final molecule, which are critical parameters for successful brain imaging agents.

| Derivative Class | Target | Application | Key Findings | Reference |

| Heteroaryl derivatives of suvorexant | Orexin-1 Receptor (OX1R) | PET Ligand Candidate | 1,4-diazepane core used to synthesize ligands with high affinity and selectivity for OX1R. | nih.govchemrxiv.org |

| Diazabicyclo[3.2.1]octane derivatives | Alpha-Synuclein Fibrils | PET Radiotracer for MSA | A 1,4-diazepan analog showed complete inhibition of radioligand binding. | nih.gov |

| Cinnoline and Quinoline derivatives | Protozoan Parasites | Antiparasitic Agents | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)cinnolin-4-amine identified as a potent inhibitor. | acs.org |

Importance in Enhancing Scaffold Diversity for Chemical Libraries

Chemical libraries are collections of diverse small molecules that are used in high-throughput screening to identify new drug leads. The structural diversity of these libraries is a critical factor for increasing the probability of finding a "hit" against a biological target. Scaffolds are the core structures of molecules, and introducing novel and three-dimensional scaffolds is a key strategy for expanding the chemical space covered by a library. rjpbr.combio-connect.nl

The 1,4-diazepane ring, being a seven-membered heterocycle, provides a flexible and three-dimensional scaffold that is distinct from the more common five- and six-membered rings found in many drug molecules. dtu.dk This inherent three-dimensionality can lead to improved binding interactions with protein targets. This compound is an excellent starting material for building diverse chemical libraries. The two nitrogen atoms and the hydroxyl group offer multiple points for chemical modification, allowing for the rapid generation of a wide array of derivatives.

The presence of an ethyl group at a chiral center further enhances the diversity of the resulting library by introducing stereoisomerism. Libraries based on the this compound scaffold can be created through various synthetic strategies, including parallel synthesis and diversity-oriented synthesis. mdpi.com These libraries can then be screened for activity against a wide range of biological targets, contributing to the discovery of new therapeutic agents. For instance, libraries incorporating the 1,4-diazepane moiety have been screened to discover inhibitors of protozoan parasites. acs.org

| Library Type | Scaffold | Key Features | Application | Reference |

| Diversity Library | 1,4-Diazepane | Three-dimensional, multiple points for diversification | Drug Discovery, High-Throughput Screening | bio-connect.nl |

| Fragment Library | Fluorinated heterocycles | Introduction of 3D scaffolds | Fragment-Based Drug Discovery | dtu.dk |

| Focused Library | Pyrido[3,4-d]pyrimidine | Targeting specific protein families (e.g., KRAS-G12D) | Anticancer Drug Discovery | mdpi.com |

Future Research Directions

Development of Novel Synthetic Routes and Methodological Advancements for Highly Substituted 1,4-Diazepanes

The synthesis of 1,4-diazepanes, particularly those with multiple and varied substituents, remains a significant challenge due to the general scarcity of methods to create carbon-substituted 1,4-diazo heterocycles efficiently. nih.gov Future research will focus on overcoming these limitations by developing innovative and modular synthetic strategies.

Key methodological advancements are expected in the following areas:

Multicomponent Reactions (MCRs) : These reactions, where three or more reactants combine in a single step, offer an efficient pathway to complex molecules. researchgate.net Future work will likely expand the scope of MCRs to produce highly substituted diazepanes with greater diversity. researchgate.netresearchgate.net

Asymmetric Reductive Amination : This reaction is a cornerstone for preparing chiral amines and has been successfully applied to the synthesis of chiral 1,4-diazepanes. researchgate.netresearchgate.net Enzymatic intramolecular asymmetric reductive amination is a particularly promising avenue for achieving high enantioselectivity. researchgate.net

Palladium-Catalyzed Reactions : Palladium catalysis offers a powerful tool for forming C-N and C-C bonds, essential for constructing the diazepane ring and introducing substituents. unimi.it Future efforts will likely focus on developing more efficient Pd-catalyzed domino processes, such as carboamination and aminoarylation, to streamline the synthesis of complex benzodiazepine (B76468) and diazepine (B8756704) derivatives. unimi.it

Modular "Building Block" Approaches : A modular strategy, using combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks, allows for systematic variation in ring size, substitution, and configuration. rsc.org This approach enables the creation of diverse scaffolds, including 2-substituted and 2,7-disubstituted 1,4-diazepanes. rsc.org

Flow Chemistry and Automated Synthesis : The use of continuous-flow reactors can offer better control over reaction parameters, leading to higher yields and purity. Automating these processes will accelerate the discovery and optimization of new synthetic routes for diazepane derivatives.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization for Complex Heterocycles

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the synthesis of complex heterocycles like 1,4-diazepanes. numberanalytics.comnih.gov These technologies can analyze vast datasets of chemical reactions to predict outcomes, plan synthetic routes, and optimize reaction conditions, thereby saving time, resources, and reducing waste. nih.govnih.gov

Future applications in this area include:

Retrosynthesis Prediction : AI-driven tools can propose novel and efficient retrosynthetic pathways for target molecules, moving beyond traditional rule-based systems by learning from extensive experimental data. engineering.org.cn This can help chemists design syntheses for complex diazepanes that might not be obvious through conventional analysis. engineering.org.cn

Reaction Condition Optimization : ML models can predict the optimal solvent, catalyst, temperature, and other conditions for a given reaction. acs.org This is particularly valuable for complex heterocyclic systems where reaction outcomes can be highly sensitive to these variables.

Property Prediction : Machine learning algorithms can be trained to predict the physicochemical and biological properties of new diazepane derivatives before they are synthesized. numberanalytics.com This allows researchers to prioritize candidates with the most promising characteristics for specific applications.

Bridging the Data Gap : A significant challenge for ML in chemistry is the availability of high-quality, large-scale reaction data. acs.org Future work will involve developing new methods for data curation and augmentation, as well as creating models that can learn effectively from smaller, more specialized datasets. nih.gov

| AI/ML Application | Description | Potential Impact on Diazepane Synthesis |

| Synthesis Planning | Algorithms design efficient multi-step reaction sequences to a target molecule. numberanalytics.comengineering.org.cn | Accelerates the discovery of novel routes to complex diazepane scaffolds. |

| Property Prediction | Models forecast physical, chemical, and biological activities of virtual compounds. numberanalytics.comnih.gov | Enables high-throughput screening of potential diazepane-based drug candidates. |

| Reaction Optimization | ML models identify the best conditions (e.g., catalyst, solvent) for a specific transformation. acs.org | Improves yields and reduces byproducts in the synthesis of substituted diazepanes. |

Advanced Characterization Techniques for Dynamic and Solution-Phase Properties of Diazepane Derivatives

A thorough understanding of the three-dimensional structure and dynamic behavior of 1,4-diazepane derivatives is crucial for designing molecules with specific functions. The seven-membered diazepine ring exhibits significant conformational flexibility, adopting various boat, chair, or twist-boat conformations. Future research will increasingly rely on a combination of advanced analytical techniques to probe these properties.

Key techniques and future directions include:

High-Resolution Mass Spectrometry (HR-MS) : ESI-MS is routinely used to confirm the mass and elemental composition of newly synthesized diazepane derivatives. royalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced 2D NMR techniques (COSY, HSQC, NOESY) will continue to be essential for elucidating the precise connectivity and stereochemistry of complex diazepane structures. researchgate.net Variable-temperature NMR studies can provide valuable insights into conformational dynamics and energy barriers between different isomers.

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of a molecule's solid-state structure, including absolute stereochemistry. researchgate.net This technique will be vital for validating the results of new stereoselective synthetic methods.

Optical and Thermal Stability Studies : For applications in materials science, techniques to assess the thermal performance and optical stability, for instance by measuring changes after laser irradiation, will be important. aip.orgsemanticscholar.org

Computational Prediction and Validation of Novel Reaction Mechanisms and Product Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. numberanalytics.com Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure, stability, and reaction mechanisms of heterocyclic compounds. bohrium.comnih.gov

Future research will leverage computational modeling to:

Elucidate Reaction Mechanisms : DFT calculations can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. researchgate.net This allows researchers to understand why a particular product is formed and how to control the reaction to favor a desired outcome. For example, computational studies have been used to evaluate hypothetical pathways in the alkylation of 1,4-diazepane-6-amine. royalsocietypublishing.orgresearchgate.net

Predict Product Selectivity : By comparing the activation energies of different pathways, computational models can predict the regio- and stereoselectivity of reactions, guiding the development of more efficient synthetic methods. researchgate.net

Understand Molecular Properties : Advanced computational analyses, such as Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Reduced Density Gradient (RDG), provide deep insights into electronic distribution and molecular interactions, which are key to understanding the properties of diazepane derivatives. bohrium.comnih.gov

Overcome Modeling Pitfalls : As computational models become more complex, it is crucial to be aware of their limitations. Future work will focus on developing more accurate functionals and methods to avoid common pitfalls in modeling reaction pathways, ensuring that theoretical predictions are reliable and relevant to experimental reality. researchgate.net

| Computational Method | Application in Diazepane Research | Reference |

| Density Functional Theory (DFT) | Predicting reactivity, stability, and reaction mechanisms. numberanalytics.combohrium.com | numberanalytics.combohrium.com |

| Molecular Dynamics (MD) | Simulating conformational changes and binding processes. researchgate.net | researchgate.net |

| MEP, RDG, ELF Analysis | Understanding electronic distribution and non-covalent interactions. bohrium.comnih.gov | bohrium.comnih.gov |

| Intrinsic Reaction Coordinate (IRC) | Confirming connections between transition states, reactants, and products. researchgate.net | researchgate.net |

Exploration of New Supramolecular Applications and Functional Materials Derived from 1,4-Diazepane Scaffolds

The unique structural and electronic properties of the 1,4-diazepane framework make it an attractive building block for supramolecular chemistry and materials science. The conformational adaptability of the seven-membered ring and the ability to introduce various functional groups allow for the design of molecules that can self-assemble into ordered structures or act as components in functional materials.

Future research directions in this area include:

Crystal Engineering : The nitrile groups on certain diazepine derivatives can participate in dipole-dipole interactions and π-stacking, facilitating the design and formation of co-crystals with specific architectures and properties.

Host-Guest Chemistry : The diazepane ring can act as a "hub" molecule in the creation of larger, well-defined molecular scaffolds. mdpi.com These scaffolds can be derivatized to create cavities capable of binding guest molecules, with potential applications in sensing, catalysis, and drug delivery.

Functional Materials : By incorporating diazepane derivatives into polymers or metal-organic frameworks (MOFs), it may be possible to create materials with novel electronic, optical, or catalytic properties. The ability to tune the properties of the diazepane unit through synthesis provides a powerful handle for controlling the function of the final material.

Bioconjugation : Bifunctional chelators based on the 1,4-diazepane scaffold have been developed for applications in nuclear medicine, such as for immuno-PET imaging. uni-mainz.de Future work will likely expand the use of diazepane-based scaffolds for conjugating different functional units, such as imaging agents and therapeutic payloads. mdpi.com

Elucidation of Design Principles for Tailored Catalytic Systems Incorporating Diazepane Moieties

The development of new and efficient catalytic systems is a cornerstone of modern chemistry. Given their unique structural features, 1,4-diazepanes can be used both as ligands in metal-based catalysts and as targets for catalytic synthesis.

Future research will focus on:

Novel Heterogeneous Catalysts : There is a significant drive to develop recyclable and environmentally friendly catalysts. researchgate.net Systems like NiO-CuO nanoplates have been used for the one-pot synthesis of diazepine scaffolds. researchgate.net Future work will explore other bimetallic or supported nanocatalysts to improve efficiency and selectivity.

Metal-Organic Frameworks (MOFs) : MOFs offer a versatile platform for catalysis due to their high porosity and tunable active sites. rsc.org MOF-based catalysts could be designed for the synthesis of diazepines, offering benefits like high efficiency and reusability. rsc.org

Cooperative Catalysis : Systems that combine a Lewis acid (like B(C₆F₅)₃) and a Brønsted base catalyst can enable challenging transformations, such as the regioselective deuteration of bioactive amines, including those with a 1,4-diazepane ring. nih.gov Exploring new cooperative catalytic systems will open doors to novel functionalizations of the diazepane scaffold.

Ligand Design : The diazepane structure itself can serve as a scaffold for new ligands in transition metal catalysis. By modifying the substituents on the diazepane ring, it is possible to fine-tune the steric and electronic properties of the resulting metal complex, leading to enhanced catalytic activity and selectivity.

Enhanced Stereochemical Control and Chiral Pool Synthesis Strategies for Enantiopure Diazepane Derivatives

Many of the biological activities of 1,4-diazepane derivatives are dependent on their stereochemistry. Therefore, the ability to synthesize these compounds in enantiomerically pure form is of paramount importance. researchgate.net

Future research will concentrate on several key strategies:

Asymmetric Synthesis : Developing new asymmetric reactions is a primary goal. This includes asymmetric catalytic 1,3-dipolar cycloaddition reactions and diastereoselective intramolecular cycloadditions to build the chiral diazepine core. researchgate.netbeilstein-journals.org

Chiral Pool Synthesis : This strategy utilizes readily available enantiopure starting materials, such as amino acids, to construct the chiral diazepane framework. researchgate.net A late-stage diversification approach allows for the synthesis of various substituted 1,4-diazepanes from these chiral precursors. researchgate.net

Dynamic Kinetic Resolution : For compounds that can interconvert between stereoisomers (stereodynamic compounds), it is possible to design reactions that selectively convert a mixture of isomers into a single desired product, a key strategy in atroposelective synthesis. rsc.org

Chiral Chromatography : The separation of enantiomers using chiral HPLC is a powerful tool for obtaining enantiopure compounds and for determining the enantiomeric purity of products from asymmetric reactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (2-Ethyl-1,4-diazepan-1-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via reductive amination or borohydride-mediated reduction. For example, sodium borohydride in methanol reduces a precursor ketone to the alcohol under ambient conditions, achieving ~55% yield after purification (flash column chromatography with hexanes/EtOAc) . Key variables include solvent choice (THF vs. methanol), reaction time (10–30 minutes), and stoichiometric ratios (e.g., 1:1 NaBH₄:substrate). Purity is confirmed via LC/MS (retention time: 1.25–1.86 min; observed m/z: 421.2–467.1) .

Q. How can researchers optimize analytical methods (e.g., HPLC, LC/MS) for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with diode-array detection (RP-HPLC-DAD) is effective. A validated protocol uses a C18 column, methanol/acetonitrile gradients, and trifluoroacetic acid (0.1%) as a mobile phase modifier to enhance peak resolution. Calibration curves show linearity (R² > 0.99) in plasma supernatants, with limits of detection (LOD) < 10 ng/mL . For LC/MS, electrospray ionization (ESI) in positive ion mode provides high sensitivity, with fragmentation patterns confirming structural integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, solvent polarity). For example, in antimicrobial assays, activity may vary due to differential cell membrane permeability. Mitigation strategies include:

- Standardized solvent systems : Use DMSO at ≤1% to avoid cytotoxicity .

- Orthogonal assays : Combine broth microdilution (MIC) with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .

- Metabolite profiling : LC/MS-based metabolomics identifies degradation products that may interfere with activity .

Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound analogs?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the ethyl position to reduce oxidative metabolism .

- Isotopic labeling : Deuterium substitution at the methanol -CH₂OH group slows CYP450-mediated oxidation (e.g., via ²H NMR tracking) .

- In vitro models : Use hepatic microsomes (rat/human) to quantify half-life (t₁/₂) and identify major metabolites .

Q. What experimental frameworks validate the role of this compound in modulating orexin receptor antagonism?

- Methodological Answer :

- Binding assays : Radioligand displacement (³H-orexin-A) in HEK293 cells expressing OX1R/OX2R receptors determines IC₅₀ values .

- Functional assays : Calcium flux assays (Fluo-4 AM dye) measure receptor antagonism potency .

- In vivo models : Electroencephalogram (EEG) monitoring in rodents evaluates sleep-wake cycle modulation, with dose-dependent effects (1–10 mg/kg, i.p.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.